六フッ化ヒ素銀(I)

説明

Silver hexafluoroarsenate, also known as Ag(HFAs)3, is a coordination compound of silver and hexafluoroarsenate. It has a wide range of applications in the fields of scientific research, such as catalysis, electrochemical sensing, and drug delivery.

科学的研究の応用

配位化学

六フッ化ヒ素銀(I)は、特に3,3'-ジシアノジフェニルアセチレンのような配位子を用いた配位ネットワークの調製に使用されています . これらのネットワークは、特定の特性を持つ新規材料の設計に不可欠である、配位子がネットワーク全体の構造に与える影響を理解するために研究されています。

電子工学

電子工学の分野では、六フッ化ヒ素銀(I)を含む銀化合物は、高性能電極の開発において不可欠な存在となる可能性があります . それらは、フレキシブルエレクトロニクスや太陽エネルギーハーベスティングアプリケーションに不可欠な、透明導電性電極における可能性を探求されています。

医学

銀ベースの化合物は、その抗菌特性で知られています。 AgAsF6の医学における具体的な用途は直接引用されていませんが、類似の化合物から派生した銀ナノ粒子は、その抗菌特性により、医療機器のコーティングや薬物送達担体として使用されてきました .

材料科学

AgAsF6は、配位ネットワークの構造に影響を与えることで、新規材料を設計するために使用されています . この用途は、さまざまな産業用途向けの特性を調整した物質を生成する、材料科学において重要です。

触媒

AgAsF6を含む銀塩は、特にC-H活性化反応において、触媒における添加剤として重要な役割を果たします . それらは、有機合成で使用されるプレ触媒の反応性を高め、触媒的に活性な種のin situ生成に関与しています。

エネルギー貯蔵

エネルギー貯蔵におけるAgAsF6への直接的な言及は限られています。しかし、銀ベースの材料は、エネルギー貯蔵デバイスの効率を高める役割を果たすことから、広く研究されています . たとえば、銀ナノワイヤーは、バッテリーやスーパーキャパシタのパフォーマンスを向上させるために使用されています。

環境科学

AgAsF6などの銀塩から生成される可能性のある銀ナノ粒子は、環境に大きな影響を与えます。 それらは、水浄化システムで使用され、その抗菌特性による環境への影響が研究されています

Safety and Hazards

作用機序

. The primary targets of this compound are not well-documented in the literature. . .

Mode of Action

These include adhesion to microbial cells, penetration inside the cells, reactive oxygen species (ROS) and free radical generation, and modulation of microbial signal transduction pathways

Biochemical Pathways

Silver compounds can interfere with the normal functioning of bacterial cells, leading to their death . This can disrupt various biochemical pathways within these cells.

Result of Action

Silver compounds can cause cellular toxicity in bacterial cells, leading to their death .

Action Environment

The action, efficacy, and stability of silver hexafluoroarsenate can be influenced by various environmental factors. For instance, the compound is sensitive to light and humidity . It is soluble in sulfur dioxide but less soluble in dichloromethane . These factors can affect how the compound interacts with its environment and its targets.

生化学分析

Cellular Effects

Silver ions are known to have antimicrobial properties and can influence cell function They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that silver ions can bind to biomolecules and inhibit or activate enzymes They can also cause changes in gene expression

特性

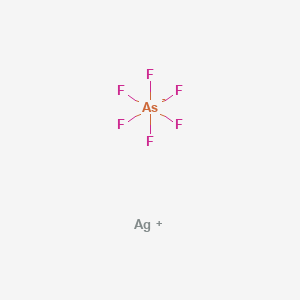

IUPAC Name |

silver;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKNPXMHZPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

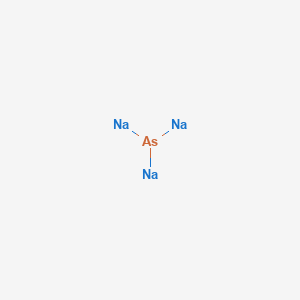

F[As-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgAsF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454426 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.780 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12005-82-2 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the typical coordination environment of Silver in complexes with Silver hexafluoroarsenate?

A1: Silver hexafluoroarsenate often forms complexes where the Silver ion exhibits a distorted octahedral coordination. This is exemplified in the complex , where two bridging and one terminal dioxane ligands coordinate to Silver. [] The Ag-O bond lengths in this complex range from 242-249 pm. Interestingly, a weak Ag···F contact with the hexafluoroarsenate anion completes the disordered octahedral coordination sphere around the Silver ion. []

Q2: Does Silver hexafluoroarsenate always lead to ring-opening reactions when complexed with cyclic ethers?

A2: Not necessarily. Research shows that the reaction of excess 1,3-dioxane with Silver hexafluoroarsenate does not result in ring-opening of the ether. [] Instead, a chain polymer, , is formed, indicating that Silver hexafluoroarsenate can coordinate to cyclic ethers without disrupting their ring structure under certain conditions. []

Q3: Can Silver hexafluoroarsenate form complexes with sulfur-containing ligands?

A3: Yes, Silver hexafluoroarsenate readily forms complexes with sulfur-containing ligands. One example is its complex with tetrasulfur tetranitrogen dioxide, forming [Ag(S4N4O2)4]+[AsF6]–. [] In this complex, Silver interacts with the nitrogen and oxygen atoms of the ligand, leaving the delocalized bonding within the S4N4O2 ring relatively undisturbed. []

Q4: How does the coordination mode of Silver differ between complexes with S4N4O2 and S3N2O ligands?

A4: While both involve sulfur-containing ligands, the coordination modes differ. In the complex with S4N4O2, Silver primarily interacts with nitrogen atoms, forming a square planar arrangement with additional weaker interactions with oxygen atoms. [] Conversely, in the complex with 1-oxo-1λ4,2,4λ4,3,5-trithiadiazole (S3N2O), Silver exhibits linear coordination with the ring nitrogen atoms. [] This difference highlights the adaptable nature of Silver coordination in the presence of diverse ligands.

Q5: Are there any analytical techniques available to characterize Silver hexafluoroarsenate complexes?

A5: X-ray crystallography is a powerful technique used to elucidate the structure of Silver hexafluoroarsenate complexes. This method provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ] By analyzing the crystallographic data, researchers can gain insights into the coordination environment of Silver and the nature of its interactions with various ligands.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。